

Application Notes and Protocols for In Vitro Studies with Peptide P60

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Compound of Interest

Compound Name: Peptide P60

Cat. No.: B11932136

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Introduction:

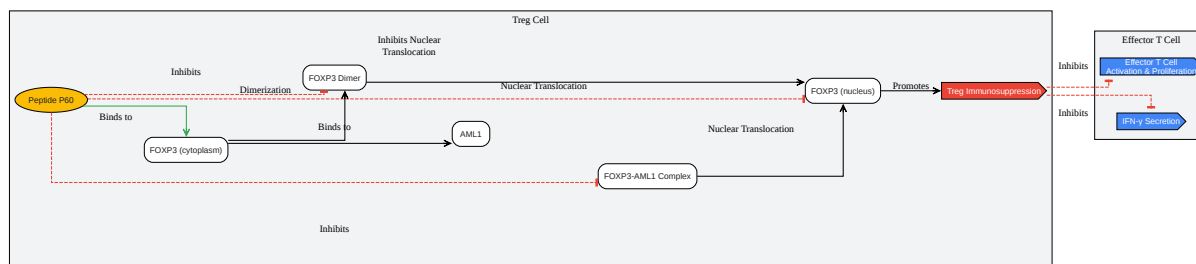
Peptide P60 is a synthetic 15-mer peptide identified through phage display technology as a potent inhibitor of the Forkhead box P3 (FOXP3) transcription factor.[1][2] FOXP3 is a master regulator of regulatory T cell (Treg) development and function, and its immunosuppressive activity in the tumor microenvironment can hinder effective anti-cancer immune responses.[1][3] **Peptide P60** exerts its effects by entering cells and binding to FOXP3, which inhibits its nuclear translocation and its interaction with other transcription factors, such as NF-κB and NFAT.[1] This ultimately impairs the suppressive function of Tregs, enhancing effector T cell responses against cancer cells.[1][4] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **Peptide P60**.

Mechanism of Action of Peptide P60

Peptide P60 functions as a competitive inhibitor of FOXP3, a key transcription factor for the immunosuppressive activity of regulatory T cells (Tregs). By binding to the intermediate region of FOXP3, P60 disrupts critical protein-protein interactions necessary for Treg function. This interference inhibits both the homodimerization of FOXP3 and its interaction with the transcription factor AML1.[5] Consequently, the nuclear translocation of FOXP3 is impaired, preventing it from exerting its transcriptional control.[1][6] This blockade of FOXP3 function

leads to the restoration of effector T cell proliferation and cytokine production, such as IFN- γ , which are normally suppressed by Tregs.[3][5]

Diagram of **Peptide P60** Signaling Pathway:



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Caption: **Peptide P60** inhibits Treg immunosuppressive function.

Quantitative Data Summary

Table 1: Effect of **Peptide P60** on the Viability of Cancer Cells Co-cultured with Cytokine-Induced Killer (CIK) Cells[4]

Cell Line	Treatment	Co-culture with CIK Cells	Mean Viable Cells (%)	Standard Deviation
A-498 (Renal)	Untreated	Yes	100	± 5.2
P301 (Control)	Yes	98	± 4.5	
P60	Yes	75	± 6.1	
Caki-2 (Renal)	Untreated	Yes	100	± 7.8
P301 (Control)	Yes	102	± 8.3	
P60	Yes	80	± 5.9	
DAN-G (Pancreatic)	Untreated	Yes	100	± 6.5
P301 (Control)	Yes	97	± 7.1	
P60	Yes	78	± 4.8	
Capan-2 (Pancreatic)	Untreated	Yes	100	± 8.1
P301 (Control)	Yes	101	± 9.2	
P60	Yes	82	± 6.3	

Table 2: Effect of **Peptide P60** on T Cell Proliferation in the Presence of Tregs[5]

Condition	Treatment	T Cell Proliferation (CPM)	% Inhibition of Treg Suppression
Effector T cells alone	-	15,000	N/A
Effector T cells + Tregs	-	5,000	N/A
Effector T cells + Tregs	P60 (50 µM)	12,500	75%
Effector T cells + Tregs	Control Peptide	5,500	5%

Experimental Protocols

Cell Viability Assay (WST-8)

This protocol is designed to assess the effect of **Peptide P60** on the viability of cancer cells when co-cultured with immune effector cells, such as Cytokine-Induced Killer (CIK) cells.[\[4\]](#)[\[7\]](#)

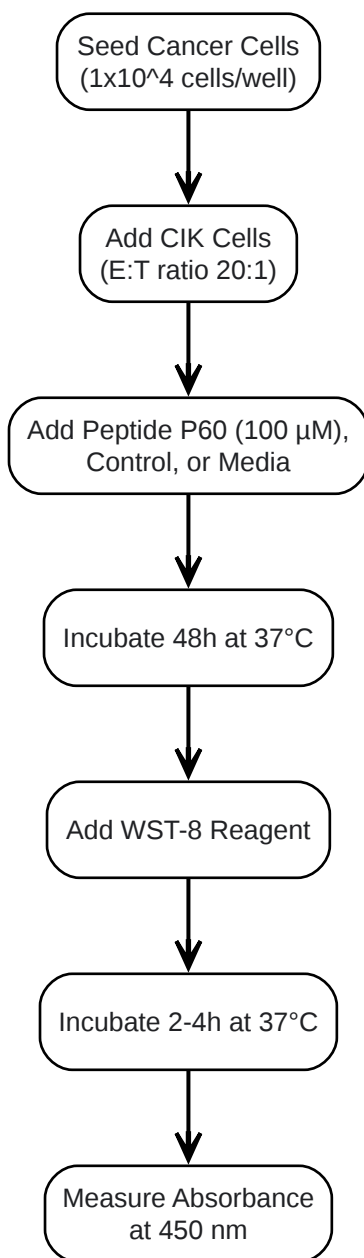
Materials:

- **Peptide P60** (working concentration 100 µM)[\[4\]](#)
- Control Peptide (e.g., P301)[\[4\]](#)
- Cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)[\[4\]](#)
- CIK cells[\[4\]](#)
- RPMI 1640 medium with 10% FBS
- 96-well plates
- WST-8 Cell Proliferation Assay Kit
- Microplate reader

Procedure:

- Seed cancer cells into a 96-well plate at a density of 1×10^4 cells/well.
- For co-culture wells, add CIK cells at an effector-to-target ratio of 20:1.[4]
- Add **Peptide P60** (100 μ M), control peptide, or media to the respective wells.
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4]
- Add 10 μ L of WST-8 solution to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.

Diagram of WST-8 Experimental Workflow:



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Caption: Workflow for WST-8 cell viability assay.

T-Regulatory (Treg) Cell Suppression Assay

This assay evaluates the ability of **Peptide P60** to inhibit the suppressive function of Treg cells on effector T cell proliferation.[3][5]

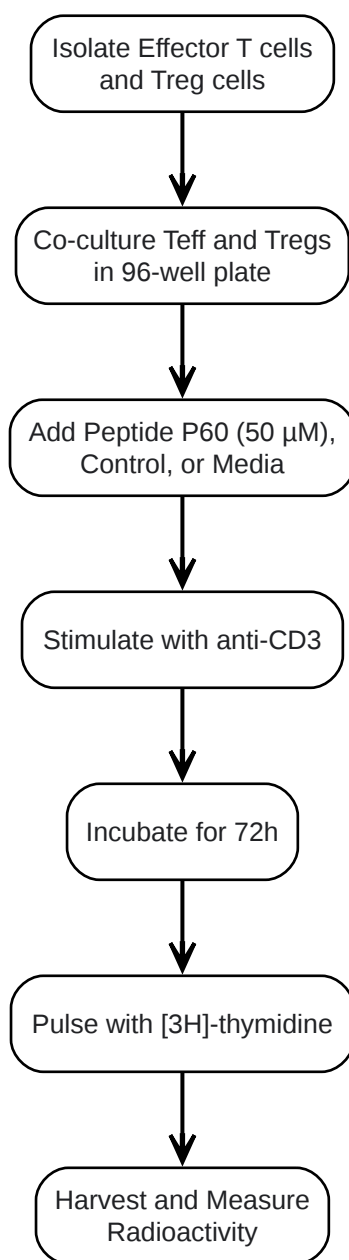
Materials:

- **Peptide P60** (working concentration 50 μ M)[5]
- Control Peptide
- CD4+CD25- effector T cells (Teff)
- CD4+CD25+ regulatory T cells (Tregs)
- Anti-CD3 antibody
- 96-well round-bottom plates
- [3 H]-thymidine
- Scintillation counter

Procedure:

- Isolate Teff and Treg cells from peripheral blood mononuclear cells (PBMCs).
- In a 96-well round-bottom plate, co-culture Teff cells (1×10^5 cells/well) and Treg cells (1×10^4 cells/well).[3]
- Add **Peptide P60** (50 μ M), control peptide, or media to the wells.[5]
- Stimulate the cells with anti-CD3 antibody (1 μ g/mL).
- Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]
- Pulse the cells with 1 μ Ci of [3 H]-thymidine for the final 18 hours of incubation.
- Harvest the cells and measure [3 H]-thymidine incorporation using a scintillation counter.
- Calculate the percentage of Treg suppression inhibition.

Diagram of Treg Suppression Assay Workflow:



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Caption: Workflow for Treg suppression assay.

Interferon-Gamma (IFN- γ) Secretion Assay (ELISA)

This protocol measures the effect of **Peptide P60** on the secretion of the pro-inflammatory cytokine IFN- γ from immune cells in a co-culture system.^{[3][7]}

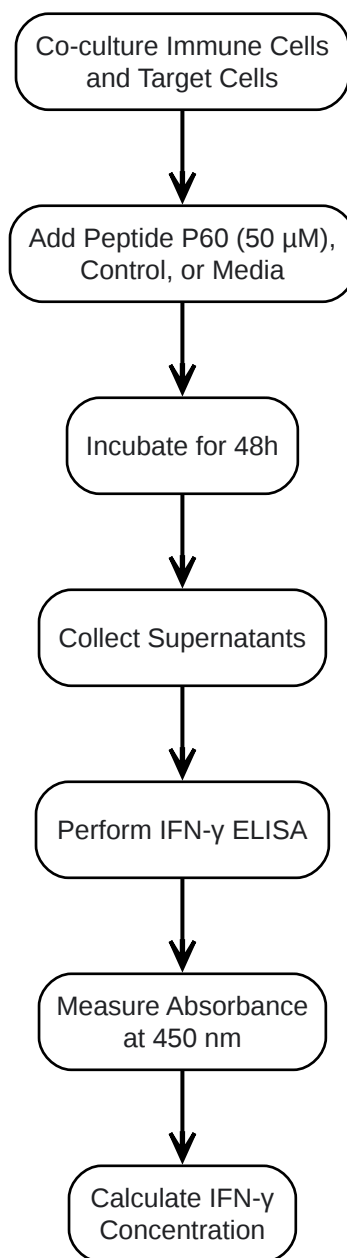
Materials:

- **Peptide P60** (working concentration 50-100 μ M)[3][4]
- Control Peptide
- Effector T cells and cancer cells or PBMCs and a human lymphoma cell line (Karpas 299)[3]
- 96-well plates
- Human IFN- γ ELISA Kit
- Microplate reader

Procedure:

- Co-culture effector cells (e.g., PBMCs) and target cells (e.g., Karpas 299) in a 96-well plate. [3]
- Add **Peptide P60** (50 μ M), control peptide, or media to the wells.[3]
- Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[3]
- Collect the cell culture supernatants.
- Perform the IFN- γ ELISA according to the manufacturer's instructions.
- Measure the absorbance at 450 nm.
- Calculate the concentration of IFN- γ in each sample using a standard curve.

Diagram of IFN- γ ELISA Workflow:



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Caption: Workflow for IFN-γ ELISA.

FOXP3 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of **Peptide P60** on the subcellular localization of FOXP3 in Treg cells.^{[1][6]}

Materials:

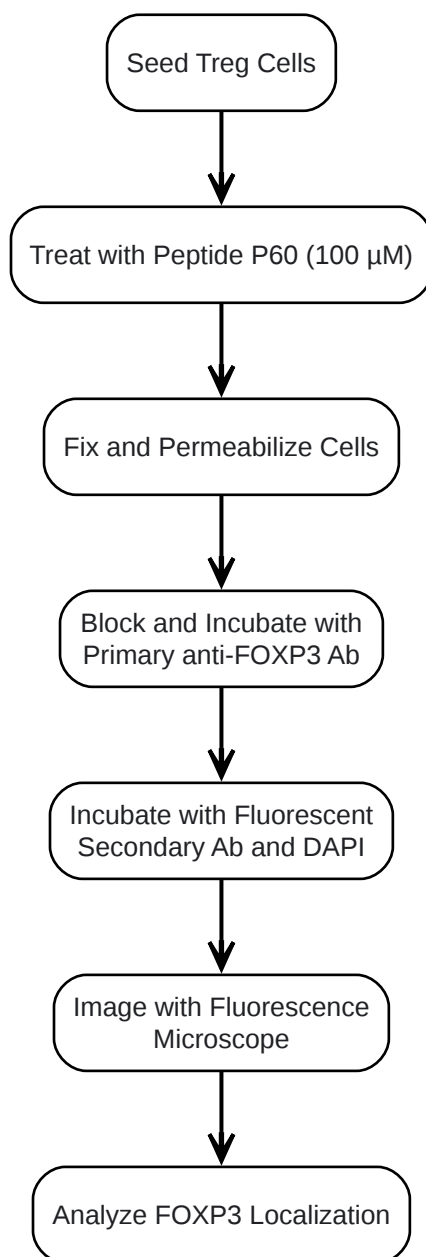
- **Peptide P60** (working concentration 100 μ M)
- Control Peptide
- Treg cells
- Chamber slides or coverslips
- 4% Paraformaldehyde (PFA)
- 0.1% Triton X-100
- Primary antibody against FOXP3
- Fluorescently labeled secondary antibody
- DAPI nuclear stain
- Fluorescence microscope

Procedure:

- Seed Treg cells onto chamber slides or coverslips.
- Treat the cells with **Peptide P60** (100 μ M), control peptide, or media for 2-4 hours.
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block with a suitable blocking buffer for 1 hour.
- Incubate with the primary anti-FOXP3 antibody overnight at 4°C.
- Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

- Counterstain the nuclei with DAPI.
- Mount the slides and visualize using a fluorescence microscope.
- Analyze the images to determine the nuclear-to-cytoplasmic ratio of FOXP3 fluorescence intensity.

Diagram of FOXP3 Nuclear Translocation Assay Workflow:



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Caption: Workflow for FOXP3 immunofluorescence assay.

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